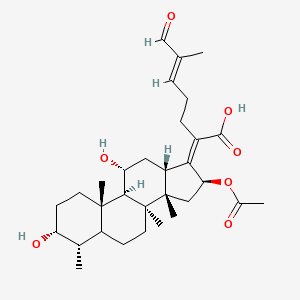
27-Oxo-fusidicAcid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
27-Oxo-fusidic Acid is a metabolite of fusidic acid, a bacteriostatic antibiotic. Fusidic acid is known for its ability to inhibit protein synthesis in prokaryotes by targeting the ribosome-dependent activity of G factor and translocation of peptidyl-tRNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 27-Oxo-fusidic Acid involves the oxidation of fusidic acid. The reaction typically requires specific oxidizing agents and controlled conditions to ensure the selective formation of the 27-oxo derivative .
Industrial Production Methods: Industrial production of 27-Oxo-fusidic Acid is generally carried out through large-scale fermentation processes, followed by chemical modification. The fermentation process involves the use of specific bacterial strains that produce fusidic acid, which is then chemically modified to obtain 27-Oxo-fusidic Acid .
Análisis De Reacciones Químicas
Types of Reactions: 27-Oxo-fusidic Acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Solvents: Reactions are typically carried out in solvents like methanol, ethanol, and dimethyl sulfoxide.
Major Products:
Aplicaciones Científicas De Investigación
27-Oxo-fusidic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: The compound is studied for its role in inhibiting protein synthesis in prokaryotes.
Medicine: Research is ongoing to explore its potential as an antibiotic and its effectiveness against various bacterial strains.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 27-Oxo-fusidic Acid involves the inhibition of protein synthesis in prokaryotes. It specifically targets the ribosome-dependent activity of G factor and translocation of peptidyl-tRNA. This inhibition prevents the synthesis of essential proteins, leading to the bacteriostatic effect .
Comparación Con Compuestos Similares
Fusidic Acid: The parent compound, known for its antibiotic properties.
16-O-deacetylfusidic acid lactone: A derivative with similar biological activity.
24,25-Dihydroxyfusidic Acid: Another derivative with unique properties
Uniqueness: 27-Oxo-fusidic Acid stands out due to its specific inhibition mechanism and its potential for further chemical modification. Its unique structure allows for the formation of various derivatives, each with distinct properties and applications .
Propiedades
Fórmula molecular |
C31H46O7 |
|---|---|
Peso molecular |
530.7 g/mol |
Nombre IUPAC |
(E,2Z)-2-[(3R,4S,8S,9R,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methyl-7-oxohept-5-enoic acid |
InChI |
InChI=1S/C31H46O7/c1-17(16-32)8-7-9-20(28(36)37)26-22-14-24(35)27-29(4)12-11-23(34)18(2)21(29)10-13-30(27,5)31(22,6)15-25(26)38-19(3)33/h8,16,18,21-25,27,34-35H,7,9-15H2,1-6H3,(H,36,37)/b17-8+,26-20-/t18-,21?,22+,23+,24+,25-,27+,29-,30-,31-/m0/s1 |
Clave InChI |
OZMOUWFCJHVIQT-WAPPFHEHSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](CC[C@]2(C1CC[C@]3([C@@H]2[C@@H](C[C@H]\4[C@@]3(C[C@@H](/C4=C(/CC/C=C(\C)/C=O)\C(=O)O)OC(=O)C)C)O)C)C)O |
SMILES canónico |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















